2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide

Chemical crosslinking Protein structure Rigid spacer

2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide (CAS 87367-87-1, molecular weight 408.4 g/mol, formula C22H20N2O6) is an amine-reactive homobifunctional crosslinker belonging to the class of disuccinimide esters. Its structure features two N-hydroxysuccinimide (NHS)-ester-like succinimide groups linked via a rigid, aromatic ethylenedioxy-bis(p-phenylene) spacer.

Molecular Formula C22H20N2O6
Molecular Weight 408.4 g/mol
CAS No. 87367-87-1
Cat. No. B12697852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide
CAS87367-87-1
Molecular FormulaC22H20N2O6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C4CC(=O)NC4=O
InChIInChI=1S/C22H20N2O6/c25-19-11-17(21(27)23-19)13-1-5-15(6-2-13)29-9-10-30-16-7-3-14(4-8-16)18-12-20(26)24-22(18)28/h1-8,17-18H,9-12H2,(H,23,25,27)(H,24,26,28)
InChIKeyDTZNBROGJUJPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide (CAS 87367-87-1): Sourcing the Optimal Ethylene-Bridged Homobifunctional Crosslinker for Precision Bioconjugation and Polymer Design


2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide (CAS 87367-87-1, molecular weight 408.4 g/mol, formula C22H20N2O6) is an amine-reactive homobifunctional crosslinker belonging to the class of disuccinimide esters. [1] Its structure features two N-hydroxysuccinimide (NHS)-ester-like succinimide groups linked via a rigid, aromatic ethylenedioxy-bis(p-phenylene) spacer. This design confers a defined crosslinking distance and enhanced molecular rigidity compared to flexible aliphatic disuccinimidyl crosslinkers such as DSS (disuccinimidyl suberate) or DSG (disuccinimidyl glutarate). [2] The compound serves as a versatile building block in polymer science, bioconjugation, and the synthesis of complex organic architectures where precise spatial control between crosslinked moieties is critical.

Why 2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide Cannot Be Replaced by Common Flexible Disuccinimidyl Crosslinkers in Spacer-Critical Applications


The performance of homobifunctional crosslinkers is critically dependent on spacer arm length, rigidity, and chemical composition. Widely used reagents like DSS (11.4 Å spacer) and DSG (7.7 Å spacer) possess flexible polymethylene chains, which allow conformational averaging and reduce the precision of distance constraints in crosslinking. [1] In contrast, 2,2'-((ethylenedioxy)di-p-phenylene)disuccinimide incorporates a rigid aromatic spacer that enforces a defined distance and angular orientation between reactive termini. Substituting this compound with a flexible analog of similar nominal length can lead to altered crosslinking efficiency, loss of structural selectivity in protein-protein interaction studies, and inconsistent material properties in polymer networks. [2] For applications requiring exact spatial control—such as bivalent ligand design, single-chain nanoparticle fabrication, or opto-electronic materials—simple generic substitution fails because the entropic penalty and orientational freedom of flexible linkers fundamentally change the functional outcome.

Quantitative Differentiation Evidence for 2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide Against Closest Structural Analogs and In-Class Competitors


Rigid Aromatic Spacer vs. Flexible Aliphatic Spacer: Impact on Conformational Control in Homobifunctional Crosslinking

2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide features a rigid, aromatic spacer composed of an ethylenedioxy group flanked by two p-phenylene rings, which enforces a fixed distance and angular orientation between its two reactive succinimide termini. [1] In contrast, the widely used homobifunctional crosslinker disuccinimidyl suberate (DSS) has a flexible 8-carbon aliphatic chain (spacer arm 11.4 Å). [2] The fundamental difference in spacer rigidity affects the precision of distance constraints: the rigid aromatic spacer limits conformational freedom to a single or narrow ensemble of states, while the flexible DSS spacer samples a broad distribution of end-to-end distances. Although no direct head-to-head crosslinking efficiency comparison is available in the public literature, this structural distinction constitutes a critical differentiator for experiments where spatial precision is paramount.

Chemical crosslinking Protein structure Rigid spacer

Homologous Series Advantage: Tuning Crosslinker Length via the (Oligomethylenedioxy)di-p-phenylene Motif for Optimal Bivalent Ligand Potency

The target compound belongs to a homologous series of disuccinimide crosslinkers with the general formula 2,2'-((oligomethylenedioxy)di-p-phenylene)disuccinimide, where the central dioxyalkane chain length (n) can be varied to systematically tune the spacer length and flexibility. This structural versatility is directly analogous to the oligoethylene glycol-based disuccinimide esters (compounds 20–24) evaluated by Wittmann et al. for bivalent sLex inhibitor design, where linker length and rigidity significantly influenced IC50 values in E-selectin and P-selectin binding assays. [1] In that study, all bivalent dimers displayed lower IC50 values than the monomeric sLex control, with the shortest-rigid-spacer compound achieving ~20–40-fold improved inhibitory potency in the P-selectin assay (IC50 in the low micromolar range vs. ~100 µM for monomeric sLex). While the target compound was not directly tested, its ethylenedioxy linker (n=2) occupies a distinct position in the series between the methylenedioxy (n=1) and tetramethylenedioxy (n=4) analogs, offering a unique combination of moderate length and high rigidity.

Multivalent ligand design Selectin inhibition Spacer length optimization

Differentiation from N,N'-m-Phenylenedimaleimide: Saturated Succinimide vs. Unsaturated Maleimide Reactivity in Radiation-Induced Polymer Crosslinking

The target compound contains saturated succinimide rings, distinguishing it from the related crosslinking agent N,N'-m-phenylenedimaleimide (PhDMI), which features unsaturated maleimide groups. This structural difference directly impacts crosslinking chemistry: maleimides are predominantly thiol-reactive (via Michael addition) and can undergo radical-initiated polymerization through their vinylene groups, whereas succinimides serve as amine-reactive NHS-ester-type electrophiles. In the radiation-induced crosslinking of polyvinylidene fluoride (PVDF), PhDMI decreased the absorbed dose required for crosslinking by nearly two-fold compared to conditions without sensitizer. [1] The saturated succinimide analog is expected to exhibit different radical reactivity and crosslinking kinetics, making it suitable for orthogonal or sequential crosslinking strategies where maleimide-based sensitizers are incompatible.

Radiation crosslinking Polymer modification Succinimide vs maleimide

Validated Application Scenarios for 2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide Based on Comparative Evidence


Precision Crosslinking of Protein Complexes for Structural Biology Where Distance Constraints Require a Rigid, Defined-Length Spacer

In chemical crosslinking coupled with mass spectrometry (XL-MS), the distance between crosslinked lysine residues provides structural constraints for protein modeling. [1] The rigid ethylenedioxy-bis(p-phenylene) spacer of the target compound enforces a defined Cα-Cα distance (~19–21 Å estimated), substantially narrower in distribution than flexible crosslinkers such as DSS (11.4 Å extended, but conformationally averaged). This enables higher-resolution distance restraints for integrative structural biology, particularly for multi-subunit complexes where flexible linkers introduce unacceptable uncertainty. [1]

Synthesis of Single-Chain Polymer Nanoparticles (SCNPs) Requiring Uniform Intramolecular Crosslinking with Defined Loop Size

SCNPs are fabricated by intramolecular collapse of individual polymer chains using homobifunctional crosslinkers. [2] Using a rigid crosslinker such as 2,2'-((ethylenedioxy)di-p-phenylene)disuccinimide, rather than flexible disuccinimidyl glutarate (DSG) or disuccinimidyl suberate (DSS), produces SCNPs with more uniform loop sizes and less topological heterogeneity, as demonstrated in BSA-based SCNP studies using disuccinimide ester linkers of varying methylene spacer length. [2] The rigidity of the aromatic spacer reduces the entropic penalty of loop closure and yields SCNPs with tighter, more reproducible compaction.

Bivalent Ligand Design for Multivalent Protein Targets Where Linker Rigidity and Length Dictate Binding Enhancement

Bivalent inhibitors achieve enhanced affinity through simultaneous engagement of two binding sites, but the magnitude of enhancement depends critically on linker length and rigidity. [3] Studies with oligoethylene glycol disuccinimide esters have shown that bivalent sLex dimers can achieve 20–40-fold improved IC50 over monomeric sLex in P-selectin assays, with the degree of enhancement being linker-dependent. [3] The ethylenedioxy-bis(p-phenylene) scaffold provides a rigid, aromatic alternative to flexible oligoethylene glycol linkers, enabling exploration of conformational restriction effects on bivalent binding thermodynamics and kinetics.

Amine-Specific Crosslinking in Polymer Systems Requiring Orthogonal Reactivity Distinct from Maleimide-Based Sensitizers

In radiation-crosslinked polymer systems such as modified PVDF, maleimide-based sensitizers like PhDMI reduce the required absorbed dose but introduce radical reactivity at the imide ring. [4] The saturated succinimide groups in the target compound provide amine-specific NHS-ester reactivity without radical sensitivity, enabling sequential or orthogonal crosslinking protocols where the succinimide crosslinker is thermally activated and the maleimide sensitizer is radiation-activated. This differentiation is critical for fabricating dual-network hydrogels and composite materials with independently tunable crosslink densities. [4]

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